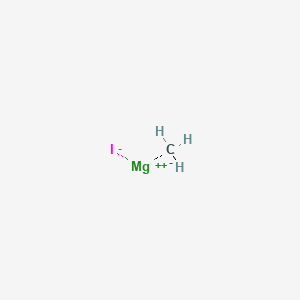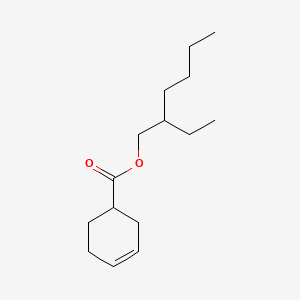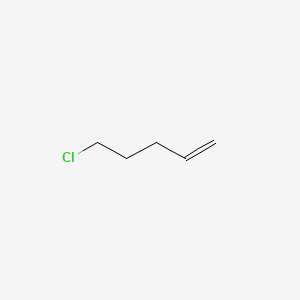
5-Cloro-1-penteno
Descripción general
Descripción
5-Chloro-1-pentene is an organic compound with the molecular formula C5H9Cl It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom attached to the first carbon of the pentene chain
Aplicaciones Científicas De Investigación
5-Chloro-1-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
Target of Action
5-Chloro-1-pentene, also known as 5-chloropent-1-ene, is a compound that primarily targets organic molecules in chemical reactions. It is often used in the synthesis of other organic compounds . The specific targets of 5-Chloro-1-pentene can vary depending on the reaction it is involved in.
Mode of Action
The mode of action of 5-Chloro-1-pentene involves its interaction with other organic molecules. As an alkene, 5-Chloro-1-pentene contains a carbon-carbon double bond, which is a region of high electron density. This makes it susceptible to reactions with electrophiles, substances that are attracted to regions of high electron density . In these reactions, the double bond of the 5-Chloro-1-pentene molecule opens up to form new bonds with the electrophile .
Biochemical Pathways
5-Chloro-1-pentene can participate in various biochemical pathways, depending on the specific reaction conditions and the other molecules present. For example, it can undergo free radical reactions, nucleophilic substitutions, or oxidation reactions . These reactions can lead to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties .
Pharmacokinetics
Its metabolism would likely involve enzymatic reactions that modify its structure, potentially making it more water-soluble and thus easier to excrete .
Result of Action
The molecular and cellular effects of 5-Chloro-1-pentene’s action depend on the specific reaction it is involved in. For example, in a free radical reaction, 5-Chloro-1-pentene could result in the formation of a new molecule with different properties . These new molecules could have various effects at the molecular and cellular level, depending on their structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-pentene. For example, the temperature and pressure can affect the rate and outcome of the reactions that 5-Chloro-1-pentene participates in . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence the reactions of 5-Chloro-1-pentene .
Análisis Bioquímico
Biochemical Properties
5-Chloro-1-pentene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and free radical addition. The compound’s chlorine atom can participate in halogen bonding, influencing the reactivity and interaction with biomolecules. Enzymes such as cytochrome P450 may metabolize 5-Chloro-1-pentene, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
5-Chloro-1-pentene affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with membrane receptors and altering the activity of downstream signaling molecules. The compound may also impact gene expression by modulating transcription factors and other regulatory proteins. Additionally, 5-Chloro-1-pentene can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of 5-Chloro-1-pentene involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, 5-Chloro-1-pentene may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This interaction can result in changes in gene expression and cellular function. Additionally, the compound’s chlorine atom can participate in halogen bonding, further influencing its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1-pentene can change over time. The compound’s stability and degradation are important factors to consider. 5-Chloro-1-pentene may degrade over time, leading to the formation of by-products that can affect cellular function. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-1-pentene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal physiological processes. Threshold effects may also be present, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
5-Chloro-1-pentene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 5-Chloro-1-pentene, influencing its metabolic flux and the levels of metabolites produced .
Transport and Distribution
Within cells and tissues, 5-Chloro-1-pentene is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate the movement of the compound across cellular membranes and within different cellular compartments. The localization and accumulation of 5-Chloro-1-pentene can affect its activity and function, influencing its interactions with biomolecules and cellular processes .
Subcellular Localization
The subcellular localization of 5-Chloro-1-pentene is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The localization of 5-Chloro-1-pentene can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Chloro-1-pentene can be synthesized through several methods. One common approach involves the chlorination of 1-pentene using chlorine gas under controlled conditions. The reaction typically occurs at room temperature and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, 5-Chloro-1-pentene is produced through large-scale chlorination processes. The reaction is carried out in a continuous flow reactor, where 1-pentene and chlorine gas are introduced. The process is carefully monitored to ensure the desired product is obtained with high purity and yield.
Types of Reactions:
Substitution Reactions: 5-Chloro-1-pentene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides, water, and halogens, leading to the formation of different products.
Elimination Reactions: Under basic conditions, 5-Chloro-1-pentene can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen halides (e.g., hydrogen chloride), halogens (e.g., bromine), and water in the presence of acids.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides, halohydrins, or haloalkanes.
Elimination: Formation of alkenes such as 1,4-pentadiene.
Comparación Con Compuestos Similares
5-Bromo-1-pentene: Similar in structure but with a bromine atom instead of chlorine.
5-Iodo-1-pentene: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.
5-Fluoro-1-pentene: Contains a fluorine atom, which is highly electronegative and affects the compound’s reactivity differently.
Uniqueness of 5-Chloro-1-pentene: 5-Chloro-1-pentene is unique due to the specific reactivity imparted by the chlorine atom. It offers a balance between reactivity and stability, making it suitable for various chemical transformations. Its properties differ from those of its bromo, iodo, and fluoro analogs, providing distinct advantages in certain applications.
Propiedades
IUPAC Name |
5-chloropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBJNRMUDPATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335143 | |
| Record name | 5-Chloro-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-50-7 | |
| Record name | 5-Chloro-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the double bond in the thermal decomposition of 5-chloro-1-pentene?
A1: Research suggests that the olefinic double bond in 5-chloro-1-pentene participates in its gas-phase pyrolysis. Specifically, the double bond provides anchimeric assistance during the dehydrohalogenation reaction, leading to the formation of hydrogen chloride and the corresponding alkdiene. [] This neighboring group participation is most effective in a three-membered ring conformation. [] Interestingly, isolating the double bond from the reaction center with one or two methylene groups, as seen in 6-chloro-1-hexene, diminishes this effect. []
Q2: How does the chlorine atom in 5-chloro-1-pentene influence its 13C NMR spectrum?
A3: The presence of the chlorine atom in 5-chloro-1-pentene induces a linear electric field (LEF) effect, influencing the 13C NMR chemical shifts of C-1 and C-2. [] Model calculations suggest that the magnitude and sign of this effect depend on the molecule's conformation. [] Notably, the contribution of the vinylic bonds and the hydrogen atoms at C-5 to the overall electric field cannot be neglected in these calculations. [] While the LEF effect can offer insights into molecular conformation, its application in deducing conformational equilibria in flexible acyclic compounds like 5-chloro-1-pentene is limited due to the similar LEF effects observed across different conformations. []
Q3: What are the products formed during the electrochemical reduction of 5-chloro-1-pentene?
A4: Electrochemical reduction of 1-bromo-5-chloropentane, a dihalopentane containing the 5-chloro-1-pentyl moiety, at a carbon electrode in dimethylformamide yields a variety of products. [] A significant product is cyclopentane, formed via intramolecular cyclization of the electrogenerated 5-chloropent-1-yl carbanion. [] Other identified products include n-pentane, 1-pentene, 1-chloropentane, and 1,10-dichlorodecane, along with smaller quantities of cis- and trans-2-pentene, 1,4-pentadiene, n-decane, 1-decene, n-pentadecane, 1-pentadecane, and n-eicosane. [] The product distribution is significantly influenced by the specific dihalopentane used and the presence or absence of a proton source. []
Q4: Can 5-chloro-1-pentene undergo metathesis reactions?
A5: Yes, 5-chloro-1-pentene can participate in metathesis reactions, as demonstrated by its reaction with 4-octene in the presence of a WCl6/EtAlCl2 catalyst system. [] This reaction, analogous to the synthesis of α,ω-difunctional polybutadienes, yields α,ω-bis-(δ-chloroalkenyl)polybutadienes. [] This finding suggests potential applications of 5-chloro-1-pentene in polymer chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


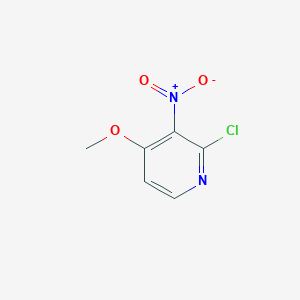
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)
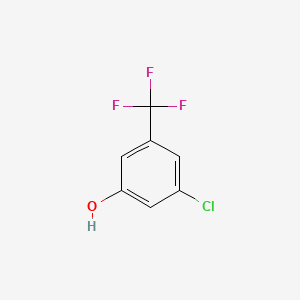
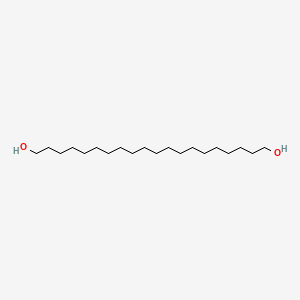
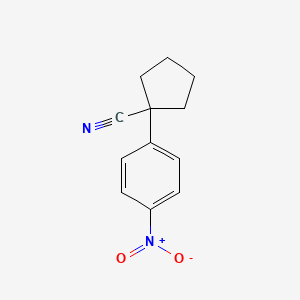
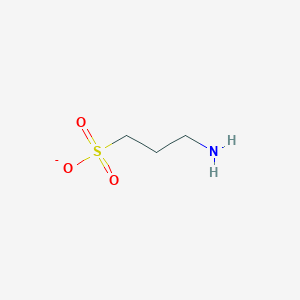
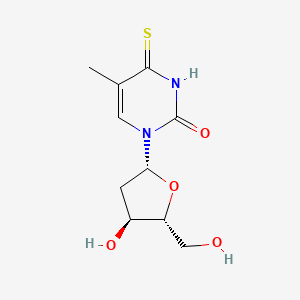
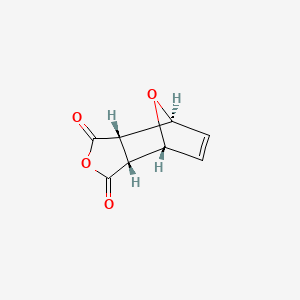
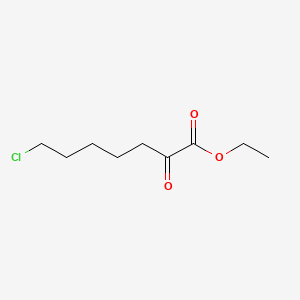
![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)
![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)

